molecular formula C10H18O B12547254 3-Cyclopenten-1-ol, 1-butyl-3-methyl- CAS No. 143398-15-6

3-Cyclopenten-1-ol, 1-butyl-3-methyl-

Katalognummer: B12547254
CAS-Nummer: 143398-15-6
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: JJWMJZGVPWKFIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopenten-1-ol, 1-butyl-3-methyl- is an organic compound with a unique structure that includes a cyclopentene ring with a hydroxyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopenten-1-ol, 1-butyl-3-methyl- can be achieved through several methods. One common approach involves the reaction of 1,6-heptadien-4-ol with specific catalysts under controlled conditions . The reaction typically requires a temperature range of 24°C and a flash point of 41°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques is crucial in industrial settings to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopenten-1-ol, 1-butyl-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-Cyclopenten-1-ol, 1-butyl-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 3-Cyclopenten-1-ol, 1-butyl-3-methyl- exerts its effects involves interactions with molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyclopenten-1-ol, 1-butyl-3-methyl- is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the butyl and methyl groups adds to its versatility in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

143398-15-6

Molekularformel

C10H18O

Molekulargewicht

154.25 g/mol

IUPAC-Name

1-butyl-3-methylcyclopent-3-en-1-ol

InChI

InChI=1S/C10H18O/c1-3-4-6-10(11)7-5-9(2)8-10/h5,11H,3-4,6-8H2,1-2H3

InChI-Schlüssel

JJWMJZGVPWKFIV-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1(CC=C(C1)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.